
2-(Azidomethyl)-5-(4-chlorophenyl)oxazole
Descripción general
Descripción
“2-(Azidomethyl)-5-(4-chlorophenyl)oxazole” is a compound that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom. The compound also contains a chlorophenyl group and an azidomethyl group attached to the oxazole ring .
Molecular Structure Analysis
The molecular structure of “2-(Azidomethyl)-5-(4-chlorophenyl)oxazole” would consist of an oxazole ring with a chlorophenyl group attached at the 5-position and an azidomethyl group attached at the 2-position .Chemical Reactions Analysis
The chemical reactions of “2-(Azidomethyl)-5-(4-chlorophenyl)oxazole” would likely be influenced by the presence of the azide group, which is known to participate in a variety of reactions, including cycloadditions and substitutions .Aplicaciones Científicas De Investigación
Synthetic Applications
The compound 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole serves as a versatile intermediate for the synthesis of various heterocyclic compounds. Its reactivity, particularly in substitution reactions, enables the creation of a wide range of derivatives with potential biological activities. For instance, the chloromethyl analogue has been employed to synthesize 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles, showcasing its utility in generating structurally diverse molecules (Patil & Luzzio, 2016).
Anticancer and Antimicrobial Properties
Derivatives of 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole have been investigated for their anticancer and antimicrobial properties. Research into 1,3-oxazole clubbed pyridyl-pyrazolines, incorporating the oxazole moiety, has revealed promising anticancer activity against a panel of 60 cancer cell lines, alongside notable antibacterial and antifungal effects. These findings underscore the potential of oxazole derivatives in the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).
Neurotrophic Effects
5-(Omega-aryloxyalkyl)oxazole derivatives have been explored for their capacity to induce brain-derived neurotrophic factor (BDNF) production in human neuroblastoma cells. One derivative, in particular, demonstrated potent activity in enhancing BDNF production, suggesting therapeutic potential for neurodegenerative diseases (Maekawa et al., 2003).
Corrosion Inhibition
Oxazole derivatives, including those related to 2-(Azidomethyl)-5-(4-chlorophenyl)oxazole, have been evaluated as corrosion inhibitors for mild steel in acidic environments. These studies reveal that oxazole compounds can significantly reduce the corrosion rate, with their efficiency increasing with concentration. This suggests their utility in protecting industrial materials from corrosive damage (Rahmani et al., 2018).
Propiedades
IUPAC Name |
2-(azidomethyl)-5-(4-chlorophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN4O/c11-8-3-1-7(2-4-8)9-5-13-10(16-9)6-14-15-12/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSYLLLIDQPCLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)CN=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-(4-chlorophenyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



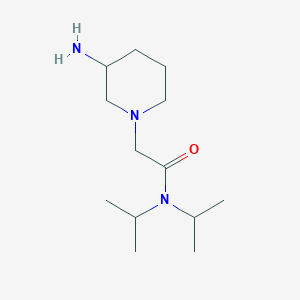
![1-[2-(4-Methoxyphenyl)ethyl]piperidin-3-amine](/img/structure/B1464321.png)

![3-Chloro-1-[4-(3-methylbutyl)piperazin-1-yl]propan-1-one](/img/structure/B1464324.png)
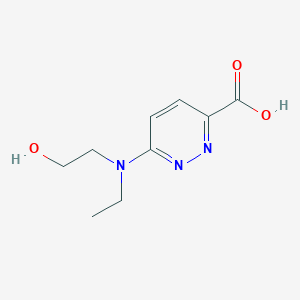


![3-[(6-Ethylpyrimidin-4-yl)amino]propanoic acid](/img/structure/B1464329.png)
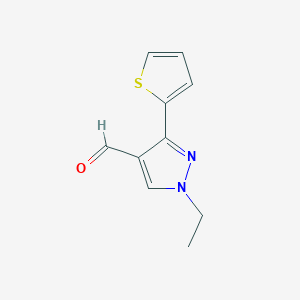

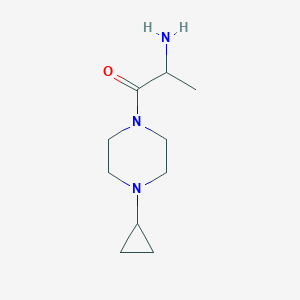
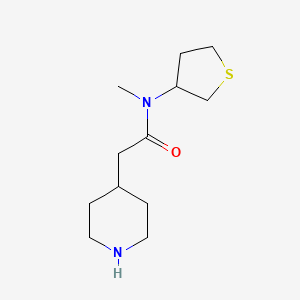
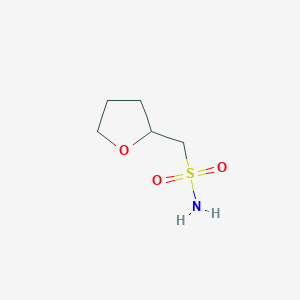
![methyl({[1-(pyridin-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1464341.png)